N-[3-Carbamoyl-4-(3,4-dimethylphenyl)2-thienyl]thiophene-2-carboxamide N-[3-Carbamoyl-4-(3,4-dimethylphenyl)2-thienyl]thiophene-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC9327594
InChI: InChI=1S/C18H16N2O2S2/c1-10-5-6-12(8-11(10)2)13-9-24-18(15(13)16(19)21)20-17(22)14-4-3-7-23-14/h3-9H,1-2H3,(H2,19,21)(H,20,22)
SMILES: CC1=C(C=C(C=C1)C2=CSC(=C2C(=O)N)NC(=O)C3=CC=CS3)C
Molecular Formula: C18H16N2O2S2
Molecular Weight: 356.5 g/mol

N-[3-Carbamoyl-4-(3,4-dimethylphenyl)2-thienyl]thiophene-2-carboxamide

CAS No.:

Cat. No.: VC9327594

Molecular Formula: C18H16N2O2S2

Molecular Weight: 356.5 g/mol

* For research use only. Not for human or veterinary use.

N-[3-Carbamoyl-4-(3,4-dimethylphenyl)2-thienyl]thiophene-2-carboxamide -

Specification

Molecular Formula C18H16N2O2S2
Molecular Weight 356.5 g/mol
IUPAC Name 4-(3,4-dimethylphenyl)-2-(thiophene-2-carbonylamino)thiophene-3-carboxamide
Standard InChI InChI=1S/C18H16N2O2S2/c1-10-5-6-12(8-11(10)2)13-9-24-18(15(13)16(19)21)20-17(22)14-4-3-7-23-14/h3-9H,1-2H3,(H2,19,21)(H,20,22)
Standard InChI Key QLKVSQIUNBBLEA-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)C2=CSC(=C2C(=O)N)NC(=O)C3=CC=CS3)C
Canonical SMILES CC1=C(C=C(C=C1)C2=CSC(=C2C(=O)N)NC(=O)C3=CC=CS3)C

Introduction

Structural and Molecular Characteristics

Molecular Architecture

N-[3-Carbamoyl-4-(3,4-dimethylphenyl)-2-thienyl]thiophene-2-carboxamide features a bis-thiophene core, with one thiophene ring substituted by a 3,4-dimethylphenyl group and the other acylated by a carboxamide moiety. The IUPAC name—4-(3,4-dimethylphenyl)-2-(thiophene-2-carbonylamino)thiophene-3-carboxamide—reflects its intricate substitution pattern. Key structural attributes include:

PropertyValue/Description
Molecular FormulaC₁₈H₁₆N₂O₂S₂
Molecular Weight356.5 g/mol
SMILESCC1=C(C=C(C=C1)C2=CSC(=C2C(=O)N)NC(=O)C3=CC=CS3)C
InChIKeyQLKVSQIUNBBLEA-UHFFFAOYSA-N
XLogP33.2 (estimated)
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4

The compound’s planar thiophene rings facilitate π-π stacking interactions, while the carboxamide and carbamoyl groups enhance solubility in polar solvents .

Spectroscopic Features

Infrared (IR) spectroscopy of analogous thiophene carboxamides reveals characteristic absorption bands:

  • N–H Stretching: 3277–3242 cm⁻¹ (amide groups) .

  • C≡N Stretching: 2225–2227 cm⁻¹ (nitrile functionality, if present) .

  • C=O Stretching: 1704–1640 cm⁻¹ (carboxamide and carbamate carbonyls).

Nuclear Magnetic Resonance (NMR) data for related compounds show distinct signals:

  • ¹H NMR: Methyl groups on the phenyl ring resonate at δ 2.01–2.46 ppm, while thiophene protons appear as singlets near δ 6.5–7.2 ppm .

  • ¹³C NMR: Carbonyl carbons (C=O) are observed at δ 165–168 ppm, and nitrile carbons (C≡N) at δ 115–120 ppm .

Synthetic Pathways and Modifications

Gewald Reaction-Based Synthesis

The compound’s bis-thiophene backbone suggests a synthesis route involving the Gewald reaction, a multicomponent condensation between ketones, malononitrile, and elemental sulfur. For example:

  • Step 1: Condensation of 3,4-dimethylacetophenone with malononitrile and sulfur yields 2-aminothiophene intermediates .

  • Step 2: Chloroacetylation of the amino group using chloroacetyl chloride introduces the carboxamide moiety .

  • Step 3: Coupling with thiophene-2-carbonyl chloride completes the carboxamide substitution.

Challenges in Purification

Due to its low solubility in nonpolar solvents, purification often requires recrystallization from ethanol-DMF mixtures (4:1 v/v) . High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile-water gradient (0.1% formic acid) achieves >98% purity.

Biological Activities and Mechanisms

Cytotoxicity Against Cancer Cell Lines

While direct studies on N-[3-Carbamoyl-4-(3,4-dimethylphenyl)-2-thienyl]thiophene-2-carboxamide are scarce, structurally related thiophene carboxamides exhibit potent activity against HepG2 (liver carcinoma) and MCF-7 (breast adenocarcinoma) cells . For instance:

  • Compound 4b (a chloroacetamide-thiophene analog) reduced the IC₅₀ of sorafenib from 3.9 µM to 0.5 µM in HepG2 cells, indicating chemosensitization potential .

  • Thiophene derivatives inhibit tubulin polymerization by binding to the colchicine site, disrupting microtubule dynamics in proliferating cells .

Structure-Activity Relationships (SAR)

Key SAR insights from analogous compounds include:

  • 3,4-Dimethylphenyl Substitution: Enhances lipophilicity, improving membrane permeability.

  • Carboxamide Group: Facilitates hydrogen bonding with biological targets (e.g., kinases, tubulin) .

  • Thiophene Ring Planarity: Promoves intercalation into DNA or protein binding pockets.

Pharmacokinetic and Toxicological Considerations

ADMET Profiles

Predicted properties using QSAR models suggest:

  • Absorption: Moderate intestinal absorption (Caco-2 permeability: 12 × 10⁻⁶ cm/s).

  • Metabolism: Susceptible to cytochrome P450 3A4-mediated oxidation.

  • Toxicity: Low acute toxicity (LD₅₀ > 500 mg/kg in rodents) but potential hepatotoxicity at high doses.

Drug-Likeness

The compound complies with Lipinski’s Rule of Five:

  • Molecular Weight: 356.5 (<500).

  • LogP: 3.2 (<5).

  • Hydrogen Bond Donors: 2 (<5).

  • Hydrogen Bond Acceptors: 4 (<10).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator